N-(3-iodophenyl)-2-methoxybenzamide
Description
N-(3-Iodophenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzoyl group attached to a 3-iodophenylamine moiety. The iodine atom at the 3-position may enhance steric bulk and influence binding interactions in receptor sites, as seen in related compounds .
Properties
Molecular Formula |
C14H12INO2 |
|---|---|
Molecular Weight |
353.15 g/mol |
IUPAC Name |
N-(3-iodophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C14H12INO2/c1-18-13-8-3-2-7-12(13)14(17)16-11-6-4-5-10(15)9-11/h2-9H,1H3,(H,16,17) |
InChI Key |
LVBMGRDRRRGVRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Benzamides
- 2-Iodo-N-(3-methoxyphenyl)benzamide (): Molecular Formula: C₁₄H₁₂INO₂. Key Feature: Iodine at the benzamide’s 2-position instead of the phenyl group.
Methoxy-Substituted Benzamides
Structure-Activity Relationship (SAR) Insights
- Substituent Bulk: YM-43611 (), a D₃/D₄ antagonist, uses a cyclopropylcarbonylamino group to optimize steric and electronic interactions, highlighting the role of bulky substituents in receptor selectivity .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
